molecular formula C9H12N4 B1289482 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 30929-67-0

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1289482
CAS No.: 30929-67-0
M. Wt: 176.22 g/mol
InChI Key: SSDLXWBYRZAWIP-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C9H12N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclopentyl group attached to the pyrazole ring, which imparts unique chemical properties.

Scientific Research Applications

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H332, and H334 . These indicate that it is harmful if swallowed, harmful in contact with skin, toxic if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water . This reaction is typically carried out at room temperature with sodium dodecyl benzene sulphonate as a surfactant, yielding the desired product in high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are often employed to ensure environmentally benign and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDLXWBYRZAWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591768
Record name 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30929-67-0
Record name 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternate Synthesis of 3: Cyclopentylhydrazine hydrochloride1 (1.08 g, 10 mmol) was dissolved in 100 mL anhydrous ethanol. Sodium methoxide (540 mg, 10 mmol) was added in one portion and the reaction mixture was stirred for ten minutes. Ethoxymethylenemalononitrile (Acros, 1.22 g, 10 mmol) was then added in small portions over several minutes. The reaction mixture was heated at 70° C. under argon overnight. The reaction mixture was concentrated and subjected to flash chromatography on silica gel (stepwise elution: dichloromethane followed by 1:1 hexane:ethyl acetate) to afford 600 mg (34%) of compound 3—identical in all respects with the material obtained above.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Yield
34%

Synthesis routes and methods II

Procedure details

Cyclopentylhydrazine (6.5 g, 64.9 mmol) is slowly added to a solution of ethoxymethylenemalononitrile (7.93 g, 64.9 mmol) in 100 ml of methanol at room temperature under argon, subsequently heated under reflux for 3 h and then stirred at room temperature overnight. The solvent is stripped off in a rotary evaporator and the residue is stirred with diethyl ether. The solid is filtered off with suction, washed with diethyl ether and dried under high vacuum.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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